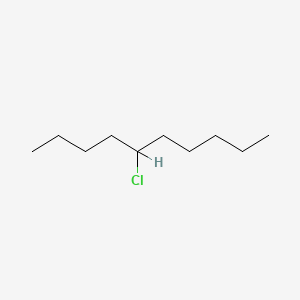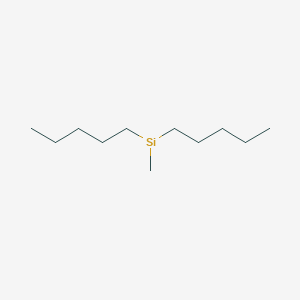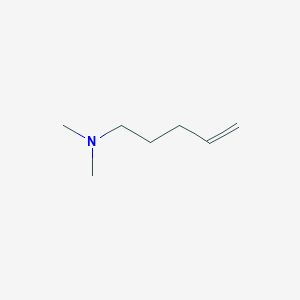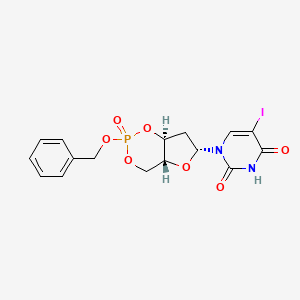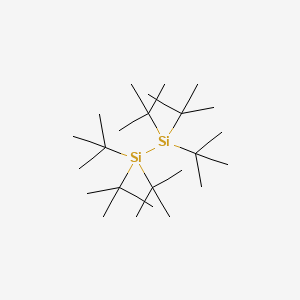
Di-n-butylsilane
説明
Di-n-butylsilane is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a molecular formula of C8H20Si and a molecular weight of 156.33 g/mol. Di-n-butylsilane is widely used in the field of organic chemistry as a reagent and a precursor to various other organosilicon compounds.
科学的研究の応用
1. Use in Metalorganic Vapor Phase Epitaxy (MOVPE)
Di-tert-butylsilane has been utilized in the technologically important process of metalorganic vapor phase epitaxy (MOVPE). The vapor pressure of di-tert-butylsilane, which is essential for MOVPE, was measured in a temperature range from 241 to 288 K, providing valuable data for semiconductor fabrication processes (Růžička et al., 2005).
2. Stability and Degradation in Polysilanes for Light Emitting Diodes
Polysilanes, including poly(di-n-butylsilane) (PDBS), are potential materials for light emitting diodes due to their emission in the near-ultraviolet to blue region. Their stability and degradation upon light exposure have been theoretically investigated, providing insights for advanced electronic and optoelectronic applications (Sharma et al., 2005).
3. Structural Analysis of Poly(di-n-alkylsilanes)
The structural characteristics of poly(di-n-alkylsilanes), including poly(di-n-butylsilane), have been investigated using X-ray diffraction and molecular modeling. This research provides a detailed understanding of the solid-state phases and conformational arrangements of these polymers, which is crucial for material science and engineering applications (Winokur & West, 2003).
4. Theoretical Study on Electronic Structure
A theoretical study on the electronic structure of poly(di-n-butylsilane) has been conducted. The research focuses on the effects of backbone conformation on electronic and optical properties, essential for understanding and developing new electronic materials (Crespo et al., 1993).
5. Polymerization Processes
Research on the polymerization of n-butylsilane, using catalysts like Cp2ZrMe2, has led to the formation of catenated Si-Si oligomers. This study contributes to the understanding of polymerization mechanisms and the development of new polymer materials (Campbell et al., 1989).
6. Conformational Analysis of Polysilanes
Conformational analysis of polysilanes, such as poly(di-n-butylsilane), has been conducted using molecular dynamics simulations. This research provides insights into the characteristic ratios and conformational characteristics, aiding in the design of polymers with specific properties (Sasanuma et al., 2003).
7. Plasma Enhanced Chemical Vapor Deposition
Di-t-butylsilane has been used in plasma enhanced chemical vapor deposition to synthesize hydrogenated silicon carbonitride films. This research is significant for the development of advanced materials with specific properties for technological applications (Levy et al., 1995).
特性
InChI |
InChI=1S/C8H18Si/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXJCKRUWQUGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si]CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905255 | |
| Record name | Dibutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylsilane | |
CAS RN |
1002-52-4 | |
| Record name | NSC168692 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



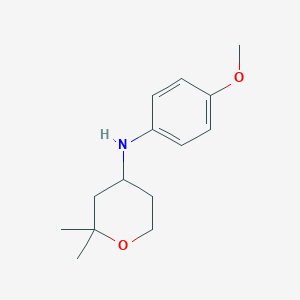
![7H-1,3,4-Thiadiazolo[3,2-a]pyrimidine, 5,7,7-trimethyl-](/img/structure/B3044475.png)
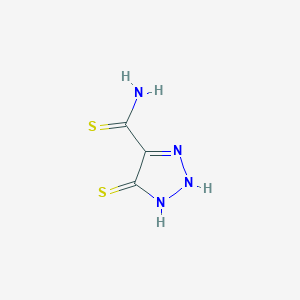
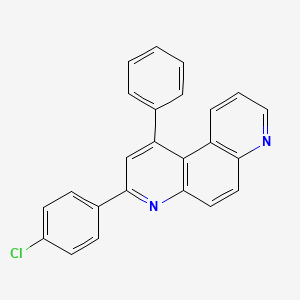
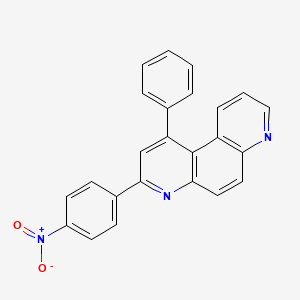
![1,7-Diazabicyclo[5.3.1]undecane](/img/structure/B3044482.png)

